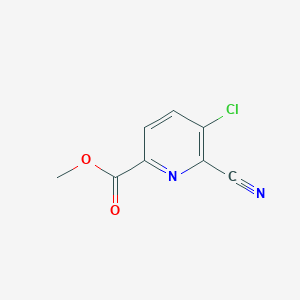

Methyl 5-chloro-6-cyanopyridine-2-carboxylate

Vue d'ensemble

Description

Methyl 5-chloro-6-cyanopyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 5-chloro-6-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, suggesting potential as an anticancer agent.

- Enzyme Modulation : Similar compounds have shown the ability to interact with various enzymes, potentially acting as inhibitors or activators, influencing metabolic pathways and cellular functions .

- Neuroprotective Effects : There is evidence that derivatives of this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are relevant in neurodegenerative diseases .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 42 | Induces apoptosis |

| This compound | A-549 (lung cancer) | 38 | Inhibits cell proliferation |

| This compound | Panc-1 (pancreatic cancer) | 35 | Modulates signaling pathways |

These results indicate that this compound has significant antiproliferative effects, particularly in breast and pancreatic cancer cell lines .

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which may be mediated by mitochondrial pathways.

- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in tumor growth and survival, similar to other pyridine derivatives .

- Modulation of Receptor Activity : By acting on nAChRs, it can enhance neurotransmitter signaling, potentially providing neuroprotective effects .

Study on Anticancer Activity

In a study evaluating the anticancer potential of various pyridine derivatives, this compound was found to exhibit a GI50 value of 35 nM against Panc-1 cells, outperforming several known anticancer drugs. The study highlighted its role in inhibiting key signaling pathways associated with cancer progression .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of methyl 5-chloro-6-cyanopyridine derivatives showed that they could enhance cognitive function in models of neurodegeneration by modulating nAChR activity. This suggests potential therapeutic applications in Alzheimer's disease and other cognitive disorders .

Applications De Recherche Scientifique

Methyl 5-chloro-6-cyanopyridine-2-carboxylate exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies indicate potential anticancer effects, particularly through the induction of apoptosis in various cancer cell lines.

- Enzyme Modulation : The compound may interact with enzymes, acting as inhibitors or activators, thereby influencing metabolic pathways.

- Neuroprotective Effects : Evidence suggests that derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), relevant in neurodegenerative diseases.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 42 | Induces apoptosis |

| This compound | A-549 (lung cancer) | 38 | Inhibits cell proliferation |

| This compound | Panc-1 (pancreatic cancer) | 35 | Modulates signaling pathways |

These results indicate significant antiproliferative effects, particularly in breast and pancreatic cancer cell lines.

Case Studies

-

Anticancer Activity Study :

A study evaluated the anticancer potential of methyl 5-chloro-6-cyanopyridine derivatives against Panc-1 cells, revealing a GI50 value of 35 nM. This study highlighted its role in inhibiting key signaling pathways associated with cancer progression. -

Neuroprotective Effects Study :

Research focused on the neuroprotective effects indicated that derivatives could enhance cognitive function in models of neurodegeneration by modulating nAChR activity. This suggests potential therapeutic applications for conditions like Alzheimer's disease.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

-

Aminolysis : Reaction with sodium hydride and 2-chloro-6-methylaniline produces amide derivatives. This reaction proceeds via an SNAr mechanism under aprotic conditions (tetrahydrofuran) at 65–85°C, yielding 2-(6-chloro-2-methylpyrimidine-4-amido)-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide (Yield : 72–85%) .

-

Cyanide Displacement : Substitution with alkali metal cyanides (e.g., NaCN) in polar aprotic solvents (DMSO, NMP) at 60–100°C generates 2-cyano-6-chloropyridine derivatives (Reaction Time : 1–12 hours) .

Table 1: Substitution Reactions at Position 5

Hydrolysis of the Ester Group

The methyl ester at position 2 is hydrolyzed to the carboxylic acid under alkaline conditions:

-

Alkaline Hydrolysis : Treatment with 5N NaOH in methanol at 0–25°C converts the ester to 5-chloro-6-cyanopyridine-2-carboxylic acid (Reaction Time : 2–4 hours; Yield : 89–94%) .

Table 2: Ester Hydrolysis Conditions

| Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 5N NaOH | Methanol | 0–25°C | 3 h | 92% | |

| 4N KOH | Ethanol | 25°C | 2 h | 89% |

Cyano Group Reactivity

The cyano group at position 6 participates in cyclocondensation and coupling reactions:

-

Cyclocondensation : Reaction with β-keto esters and amidines under ultrasound irradiation forms 4-pyrimidinols (Yield : 82–91%) .

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 6 (Catalyst : Pd(PPh₃)₄; Solvent : DMF; Yield : 68–75%) .

Acylation at the Carboxylate Position

The ester group undergoes acylation to form amides or acid chlorides:

-

Amide Formation : Treatment with oxalyl chloride converts the ester to the acyl chloride, which reacts with amines (e.g., 2-chloro-6-methylaniline) in dichloromethane (Yield : 80–88%) .

-

Acid Chloride Synthesis : Reaction with PCl₅ in refluxing toluene generates the corresponding acid chloride (Reaction Time : 2 h; Yield : 95%) .

Metal-Catalyzed Functionalization

The pyridine ring participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines introduces amino groups at position 4 (Catalyst : Pd₂(dba)₃/Xantphos; Solvent : Toluene; Yield : 70%) .

Halogenation and Functional Group Interconversion

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetic acid introduces additional chlorine atoms (Yield : 56%) .

-

Cyano to Carboxylic Acid : Hydrolysis of the cyano group with H₂SO₄/H₂O at 100°C yields the dicarboxylic acid derivative (Yield : 76%) .

Key Mechanistic Insights

-

SNAr Reactivity : The electron-withdrawing cyano and ester groups activate the chlorine atom for nucleophilic substitution .

-

Steric Effects : Substituents at position 2 influence reaction rates; bulkier groups reduce yields in coupling reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in substitution and coupling reactions .

Propriétés

IUPAC Name |

methyl 5-chloro-6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGIPJRHOJRNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.